molecular formula C18H18FN3O2S B3581054 3-Fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]benzonitrile

3-Fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]benzonitrile

Cat. No.: B3581054
M. Wt: 359.4 g/mol
InChI Key: KXXTUFCXCBROHT-UHFFFAOYSA-N
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Description

3-Fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]benzonitrile is a complex organic compound characterized by the presence of a fluorine atom, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-fluorobenzonitrile with 4-(4-methylphenyl)sulfonylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

3-Fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylbenzenesulfonyl chloride: Shares the fluorine and sulfonyl groups but lacks the piperazine ring.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a single fluorine atom.

    3-Fluoro-4-(methylsulfonyl)phenylboronic acid: Similar in structure but includes a boronic acid group.

Uniqueness

3-Fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]benzonitrile is unique due to the combination of its functional groups and the presence of the piperazine ring, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

3-fluoro-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S/c1-14-2-5-16(6-3-14)25(23,24)22-10-8-21(9-11-22)18-7-4-15(13-20)12-17(18)19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXTUFCXCBROHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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